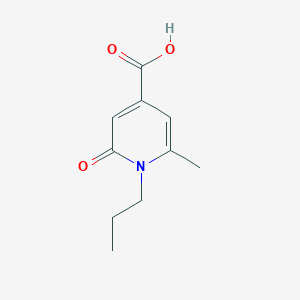

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

Description

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridone core (2-oxo-1,2-dihydropyridine) substituted with a methyl group at position 6, a propyl chain at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. This compound is structurally related to bioactive pyridone derivatives, which are often studied for their applications in medicinal chemistry, fluorescence, and material science due to their tautomeric and electronic properties .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

PZMHLFFSEHMYIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=CC1=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Reaction (Most Prominent Method)

The Hantzsch reaction is the classical and most widely used synthetic route for preparing 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid. This method involves a multi-component condensation reaction under reflux conditions:

-

- An aldehyde (often an aliphatic or aromatic aldehyde)

- A β-keto ester (such as ethyl acetoacetate)

- Ammonia or ammonium salts

Process:

The reactants undergo a one-pot condensation, forming the dihydropyridine ring system with the desired substituents. The reaction typically proceeds under reflux in ethanol or another suitable solvent, yielding the target compound in high yield and purity.-

- Efficient and straightforward

- High yield and selectivity

- Amenable to structural variation by changing the aldehyde or β-keto ester

Research Data:

This method is favored in industrial and research settings for synthesizing dihydropyridine derivatives due to its robustness and scalability.

Alternative Synthetic Routes

While the Hantzsch reaction is predominant, other methods have been explored for related dihydropyridine derivatives, which can be adapted for this compound:

Heterocyclization of Aminomethylidene Derivatives of Meldrum’s Acid:

This involves the reaction of aminomethylidene Meldrum’s acid derivatives with cyanoacetamide or cyanothioacetamide, followed by acidification to yield pyridine derivatives. Although this method is more commonly applied to 3-carboxylic acid derivatives of dihydropyridine, it provides a useful alternative synthetic strategy with moderate to good yields (68-74%).Catalytic Hydrogenation of Pyridine Precursors:

Some dihydropyridine derivatives can be synthesized by catalytic hydrogenation of pyridine analogs under mild conditions using Raney nickel catalysts. This method allows selective reduction of the pyridine ring to dihydropyridine.Functional Group Transformations and Substituent Modifications:

Post-synthetic modifications such as alkylation, acylation, or introduction of substituents on the pyridine ring can be performed to obtain the 1-propyl substituent and methyl groups at desired positions.

Comparative Analysis of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Reaction | Aldehyde, β-keto ester, ammonia | Reflux in ethanol | High | Simple, scalable, high yield | Limited to accessible aldehydes |

| Aminomethylidene Meldrum’s Acid | Aminomethylidene Meldrum’s acid, cyanoacetamide | Room temp, acidification | 68-74 | Alternative route, regioselective | More steps, moderate yield |

| Catalytic Hydrogenation | Pyridine derivatives, Raney nickel | 50°C, H2 atmosphere | Moderate | Selective reduction | Requires precursor synthesis |

| Post-synthetic Modifications | Dihydropyridine intermediates | Various | Variable | Structural diversity achievable | Additional synthetic steps |

Detailed Research Findings

The Hantzsch synthesis route for this compound has been optimized to improve yield and purity, with typical yields exceeding 75% under reflux conditions.

Recent pharmacological studies indicate this compound acts as a calcium channel blocker by interacting with L-type calcium channels, leading to vasodilation and potential antihypertensive effects.

Structural analogs prepared via similar methods have demonstrated enhanced bioactivity, confirming the importance of precise synthetic control over substitution patterns on the dihydropyridine ring.

Analytical characterization of the compound includes 1H and 13C NMR, mass spectrometry, and melting point determination, confirming the structure and purity of the synthesized product.

Summary Table: Key Synthetic Parameters for Hantzsch Reaction

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | 4–12 hours |

| Molar Ratios | Aldehyde:β-keto ester:ammonia = 1:2:1 |

| Yield | 75–85% |

| Purification | Recrystallization or column chromatography |

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, propanol) under acidic or basic conditions yields corresponding esters. For example:

This reaction is critical for improving lipid solubility in pharmaceutical applications .

Amidation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces carboxamides:

Amidation enhances bioactivity and target specificity in drug candidates .

Ketone Group Transformations

The 2-oxo group participates in reduction and condensation reactions:

Reduction to Alcohol

Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol:

This modification alters electronic properties and hydrogen-bonding capacity.

Dihydropyridine Ring Modifications

The ring system undergoes electrophilic and nucleophilic attacks:

Nucleophilic Substitution

The C3 position is susceptible to nucleophilic substitution. For example, treatment with amines generates 3-amino derivatives:

This reactivity is exploited to introduce pharmacophores in drug design .

Oxidation

Oxidizing agents (e.g., KMnO₄) convert the dihydropyridine ring to a pyridine derivative under controlled conditions.

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

-

Ketone Reduction : Hydride transfer from NaBH₄ to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.

Stability Considerations

The compound is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizing agents. Storage at 2–8°C in anhydrous conditions is recommended .

This reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in synthesizing calcium channel blockers and advanced polymers .

Scientific Research Applications

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

- The cyclopropylmethyl substituent () introduces steric and electronic effects distinct from the linear propyl chain, which may influence reactivity or binding affinity .

Spectroscopic and Physicochemical Properties

Table 2: NMR Chemical Shift Variations (Regions of Interest)

- Key Findings :

- The methyl and propyl groups in the target compound induce upfield shifts in Region A (alkyl protons) compared to citrazinic acid’s hydroxy tautomer .

- Region B (pyridone ring protons) remains relatively consistent across analogs, indicating minimal electronic disruption from substituents at positions 1 and 6 .

Reactivity and Functional Implications

- Lumping Strategy : Organic compounds with similar pyridone cores but differing substituents (e.g., hydroxy, alkyl, or cyclopropyl groups) exhibit divergent reactivity profiles. For example:

Biological Activity

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its pharmacological properties, applications in agriculture, and biochemical significance, supported by relevant case studies and research findings.

Pharmacological Properties

The compound is primarily recognized for its role in pharmaceutical development , particularly in the synthesis of drugs targeting neurological disorders. Its unique chemical structure enhances bioactivity, making it a promising candidate for therapeutic applications.

Key Findings:

- Antiviral Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antiviral properties. For instance, certain heterocyclic derivatives have shown effectiveness against viruses such as the hepatitis-A virus (HAV) and herpes simplex virus (HSV) .

- Anticancer Properties : Studies have reported that similar compounds demonstrate antiproliferative effects on glioma cell lines, suggesting potential applications in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Specific Activity | Reference |

|---|---|---|

| Antiviral | Effective against HSV and HAV | |

| Anticancer | Antiproliferative on glioma cell lines | |

| Enzyme Inhibition | Involved in metabolic pathway studies |

Applications in Agriculture

This compound is also utilized in the formulation of agrochemicals , including herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it an essential component in sustainable agricultural practices.

Biochemical Research

The compound plays a significant role in biochemical research , particularly in studies related to enzyme inhibition and metabolic pathways. This research aids in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

A study highlighted the inhibition of specific enzymes by dihydropyridine derivatives, demonstrating their potential as lead compounds for developing new drugs targeting metabolic disorders .

Material Science and Diagnostic Applications

Beyond its biological activities, this compound is explored for its properties in material science . It is used to develop advanced materials like polymers and coatings that offer improved durability. Additionally, it has potential diagnostic applications, enhancing the detection of specific biomarkers in medical testing .

Q & A

Basic: What are the established synthetic routes for 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is analogous to methods used for structurally similar dihydropyridine derivatives:

- Condensation : Reacting aldehyde precursors (e.g., substituted benzaldehydes) with aminopyridine derivatives under acidic or basic conditions.

- Cyclization : Using catalysts like palladium or copper to promote ring closure, often in solvents such as dimethylformamide (DMF) or toluene .

- Propyl Group Introduction : Alkylation at the N1 position using propyl halides or via nucleophilic substitution.

Key parameters include temperature control (reflux conditions) and catalyst loading to minimize side reactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1630–1720 cm⁻¹) and hydroxyl (OH) groups (~3450 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 485 [M⁺] for analogs) and fragmentation patterns .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Advanced: How can reaction yields be optimized under varying catalytic conditions?

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) often outperform copper in cyclization efficiency, but CuI may reduce costs for large-scale reactions .

- Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes side reactions in reflux conditions .

- Temperature Modulation : Gradual heating (e.g., 80–110°C) prevents decomposition of thermally sensitive intermediates .

- Post-Reaction Workup : Recrystallization from ethanol or aqueous mixtures improves purity and yield (e.g., 67% yield reported for analogs) .

Advanced: How should researchers resolve discrepancies in purity analysis when vendor data is unavailable?

- HPLC with UV/Vis Detection : Quantifies impurities using reverse-phase columns (C18) and gradient elution (acetonitrile/water + 0.1% TFA) .

- Titration Methods : Acid-base titration of the carboxylic acid group to assess functional group integrity .

- Cross-Validation : Compare IR/NMR data with literature or computational predictions (e.g., PubChem’s spectral libraries) .

Advanced: What structural modifications enhance biological activity in dihydropyridine derivatives?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) increases antimicrobial potency by enhancing membrane penetration .

- Side Chain Engineering : Replacing the propyl group with bulkier alkyl chains (e.g., isopropyl) may improve receptor binding in enzyme inhibition studies .

- Hybrid Scaffolds : Fusion with oxazolo-pyridine moieties (as in analogs) can modulate electronic properties and bioactivity .

Advanced: How to address solubility limitations in biological assays?

- Co-Solvent Systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- Prodrug Strategies : Esterification of the carboxylic acid group (e.g., methyl ester) improves cell permeability, with hydrolysis restoring activity in vivo .

Advanced: What computational tools predict reactivity or target interactions?

- Density Functional Theory (DFT) : Models transition states for cyclization steps and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Docking : Software like AutoDock Vina screens binding affinities to targets (e.g., bacterial enzymes) using crystal structures from the PDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.